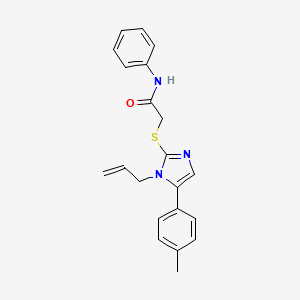
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, which includes an imidazole ring and various aromatic groups, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₀N₄OS₂
- Molecular Weight : 384.5 g/mol
- CAS Number : 1207025-65-7
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
-
Anticancer Activity :
- Several studies have reported that imidazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown chemopreventive and chemotherapeutic effects by inducing apoptosis in various cancer cell lines .
- A study demonstrated that imidazole-based compounds can interact with specific molecular targets, leading to modulation of cellular pathways involved in cancer progression.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation. For example, similar compounds have shown inhibitory effects on urease, an enzyme linked to certain pathological conditions .
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways within cells, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of imidazole derivatives:
-
Study on Anticancer Activity :
- A recent investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells.
- Antimicrobial Activity Assessment :
Comparative Analysis
The following table summarizes the biological activities reported for related imidazole derivatives:
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-13-24-19(17-11-9-16(2)10-12-17)14-22-21(24)26-15-20(25)23-18-7-5-4-6-8-18/h3-12,14H,1,13,15H2,2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZTLDOGBETJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














